Volanesorsen

Familial Chylomicronaemia Syndrome Hypertriglyceridemia Antisense Oligonucleotide

Researchers investigating APOC3-mediated hypertriglyceridemia or FCS often face supply inconsistency with uncharacterized oligonucleotides lacking sequence validation. Volanesorsen (ISIS 304801) resolves this as a fully characterized second-generation 2'-MOE gapmer with uniform phosphorothioate backbone, selectively hybridizing to APOC3 mRNA (nt 489-508) for RNase H1-mediated degradation. • Reduces hepatic APOC3 mRNA >80% and plasma triglycerides 50-77% in validated preclinical models. • 79% reduction in pancreatitis episodes demonstrated in the APPROACH trial. • Supplied with sequence verification, purity certification, and full QC documentation.

Molecular Formula C230H320N63O125P19S19
Molecular Weight 7165 g/mol
Cat. No. B10775485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVolanesorsen
Molecular FormulaC230H320N63O125P19S19
Molecular Weight7165 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OCCOC)N6C=C(C(=O)NC6=O)C)COP(=S)(O)OC7C(OC(C7OCCOC)N8C=C(C(=O)NC8=O)C)COP(=S)(O)OC9C(OC(C9OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O
InChIInChI=1S/C230H320N63O125P19S19/c1-98-55-274(217(308)254-178(98)231)142-45-112(400-419(322,438)361-70-124-113(46-143(381-124)275-56-99(2)179(232)255-218(275)309)401-423(326,442)367-76-130-119(52-149(387-130)288-92-248-152-183(236)242-89-245-186(152)288)407-427(330,446)369-78-132-121(54-151(389-132)290-94-252-156-190(290)260-215(240)263-202(156)306)408-425(328,444)365-72-125-114(47-144(382-125)276-57-100(3)180(233)256-219(276)310)406-428(331,447)372-81-134-160(171(354-38-28-344-18)206(393-134)283-64-107(10)196(300)269-226(283)317)412-432(335,451)375-84-137-163(173(356-40-30-346-20)208(395-137)285-66-109(12)198(302)271-228(285)319)415-435(338,454)377-86-139-165(175(358-42-32-348-22)210(397-139)287-68-111(14)200(304)273-230(287)321)416-436(339,455)379-87-140-166(176(359-43-33-349-23)212(398-140)292-96-250-154-185(238)244-91-247-188(154)292)417-430(333,449)371-80-133-158(295)168(351-35-25-341-15)204(391-133)282-63-106(9)195(299)268-225(282)316)123(380-142)71-362-421(324,440)403-117-50-147(279-61-104(7)193(297)266-223(279)314)386-128(117)75-366-426(329,445)409-120-53-150(289-93-251-155-189(289)259-214(239)262-201(155)305)388-131(120)77-368-424(327,443)405-118-51-148(280-62-105(8)194(298)267-224(280)315)385-127(118)74-364-422(325,441)404-116-49-146(278-60-103(6)192(296)265-222(278)313)384-126(116)73-363-420(323,439)402-115-48-145(277-58-101(4)181(234)257-220(277)311)383-129(115)79-370-429(332,448)411-162-136(394-207(172(162)355-39-29-345-19)284-65-108(11)197(301)270-227(284)318)83-374-434(337,453)414-164-138(396-209(174(164)357-41-31-347-21)286-67-110(13)199(303)272-229(286)320)85-376-433(336,452)413-161-135(392-205(170(161)353-37-27-343-17)281-59-102(5)182(235)258-221(281)312)82-378-437(340,456)418-167-141(399-213(177(167)360-44-34-350-24)293-97-253-157-191(293)261-216(241)264-203(157)307)88-373-431(334,450)410-159-122(69-294)390-211(169(159)352-36-26-342-16)291-95-249-153-184(237)243-90-246-187(153)291/h55-68,89-97,112-151,158-177,204-213,294-295H,25-54,69-88H2,1-24H3,(H,322,438)(H,323,439)(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H2,231,254,308)(H2,232,255,309)(H2,233,256,310)(H2,234,257,311)(H2,235,258,312)(H2,236,242,245)(H2,237,243,246)(H2,238,244,247)(H,265,296,313)(H,266,297,314)(H,267,298,315)(H,268,299,316)(H,269,300,317)(H,270,301,318)(H,271,302,319)(H,272,303,320)(H,273,304,321)(H3,239,259,262,305)(H3,240,260,263,306)(H3,241,261,264,307)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,204+,205+,206+,207+,208+,209+,210+,211+,212+,213+,419?,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?/m0/s1
InChIKeyIJUQCWMZCMFFJP-GQSLRNSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Volanesorsen – APOC3-Targeting Antisense Oligonucleotide


Volanesorsen (ISIS 304801) is a fully chemically modified, second‑generation antisense oligonucleotide (ASO) designed as a 20‑nucleotide gapmer with a uniform phosphorothioate backbone and 2′‑O‑methoxyethyl (2′‑MOE) sugar modifications at the wing positions to enhance nuclease resistance and target‑binding affinity [1]. The compound selectively hybridises to the 3′‑untranslated region (nucleotides 489‑508) of human apolipoprotein C‑III (APOC3) mRNA, promoting RNase H1‑mediated degradation and thereby suppressing hepatic synthesis of apoC‑III, a key regulator of triglyceride‑rich lipoprotein catabolism [2]. This mechanism directly addresses the underlying pathophysiology of familial chylomicronaemia syndrome (FCS) and severe hypertriglyceridaemia, where conventional lipid‑lowering therapies often exhibit limited efficacy [3].

Volanesorsen – Generic Substitution Inadvisability


Second‑generation antisense oligonucleotides such as volanesorsen are not interchangeable with unmodified phosphodiester oligonucleotides, first‑generation phosphorothioate‑only constructs, or alternative chemically modified ASOs. The 2′‑MOE modification confers a ∼2‑ to 4‑fold increase in RNA‑binding affinity (ΔTm ≈ +1.5 °C to +3 °C per modification) compared to 2′‑deoxy or 2′‑O‑methyl analogues, while simultaneously reducing non‑specific protein binding and pro‑inflammatory immune activation that plague first‑generation phosphorothioate oligonucleotides [1]. The uniform phosphorothioate backbone of volanesorsen provides essential plasma nuclease resistance, extending its terminal half‑life to approximately 2–4 weeks in humans, a pharmacokinetic property that cannot be replicated by phosphodiester or minimally modified oligonucleotides [2]. Furthermore, the specific 20‑nucleotide sequence targeting APOC3 mRNA at positions 489–508 is unique to volanesorsen; even a single‑base mismatch reduces target engagement by >90% in cell‑free assays [3]. Consequently, substituting volanesorsen with a generic, sequence‑unrelated, or differently modified oligonucleotide would eliminate its therapeutic benefit and introduce unpredictable safety liabilities, underscoring the imperative for procurement of the exact, fully characterised compound.

Volanesorsen – Comparative Evidence Profile


Superior Triglyceride Reduction vs. Placebo in FCS

In the pivotal Phase 3 APPROACH trial, volanesorsen (285 mg subcutaneous weekly) produced a 77% mean reduction in fasting triglycerides from baseline at 3 months, compared to an 18% mean increase in the placebo arm (P<0.001) [1]. The absolute mean decrease in triglyceride concentration was 1712 mg/dL (19.3 mmol/L) for volanesorsen versus an increase of 92 mg/dL (1.0 mmol/L) for placebo, yielding a net treatment difference of −94% (95% CI: −122% to −67%; P<0.0001) [2]. This magnitude of effect is unprecedented in FCS, a condition where fibrates and omega‑3 fatty acids typically achieve triglyceride reductions of only 25–50% [3].

Familial Chylomicronaemia Syndrome Hypertriglyceridemia Antisense Oligonucleotide

Dose-Dependent APOC-III Suppression vs. Fibrate Add-On

In a Phase 2 dose‑ranging study of patients with hypertriglyceridemia on stable fibrate therapy, volanesorsen 300 mg weekly reduced triglycerides by 64% relative to baseline, whereas placebo added to fibrate produced only a 7.7% reduction (P<0.01) [1]. More importantly, volanesorsen suppressed plasma apoC‑III levels by 70.9% at the 300 mg dose, compared to a negligible 2.2% decrease with placebo (P<0.001) [2]. The absolute reduction in apoC‑III concentration from baseline was 12.5 mg/dL for volanesorsen versus 0.4 mg/dL for placebo, confirming that the mechanism of action is directly attributable to APOC3 mRNA inhibition and not to the background fibrate effect [3].

Apolipoprotein C‑III Triglyceride Metabolism Combination Therapy

Most Potent Triglyceride Reduction Among APOC3 ASOs

A 2025 network meta‑analysis of ten randomised controlled trials (n=1129) comparing volanesorsen, olezarsen, and plozasiran demonstrated that volanesorsen 300 mg once weekly achieved the greatest percent reduction in triglyceride levels among all APOC3‑targeting regimens, with a mean difference of −91.0% (95% CI: −109.2% to −72.8%; P<0.01) [1]. For comparison, plozasiran once monthly did not reach statistical significance for triglyceride reduction, and olezarsen data were limited to smaller cohorts [2]. Furthermore, volanesorsen 300 mg weekly and plozasiran 100 mg monthly exhibited comparable apoC‑III reduction (MD range: −92.8% to −88.5%; P<0.01), indicating that volanesorsen achieves equivalent target suppression but with superior translation to triglyceride lowering [3].

Network Meta‑Analysis Triglycerides APOC3 Inhibitors

Enhanced Lipoprotein Lipase Activity and Triglyceride Clearance

In a 16‑week placebo‑controlled study of five adults with partial lipodystrophy, volanesorsen 300 mg weekly increased lipoprotein lipase (LPL) activity by 71% (from median 21 to 36 nEq/mL·min; P<0.05) while simultaneously reducing apoC‑III by 80% (from 380 to 75 ng/mL) and triglycerides by 77% (from 503 to 116 mg/dL) [1]. The placebo arm showed no significant change in any parameter. This direct demonstration of LPL activation provides mechanistic confirmation that volanesorsen enhances triglyceride clearance beyond simply suppressing apoC‑III production, a functional advantage not consistently observed with other APOC3‑targeting modalities [2].

Lipoprotein Lipase Triglyceride Clearance Partial Lipodystrophy

Thrombocytopenia and Reduced Pancreatitis Risk

In the APPROACH trial, thrombocytopenia (platelet count <100,000/μL) occurred in 15 of 33 volanesorsen‑treated patients (45%) compared to 0 of 33 placebo‑treated patients, with two patients experiencing counts <25,000/μL prior to enhanced monitoring protocols [1]. However, no patient had a platelet count below 50,000/μL after intensified monitoring was implemented, and no major bleeding events were reported [2]. Importantly, volanesorsen reduced the incidence of acute pancreatitis episodes by 79% relative to placebo (1 event in volanesorsen group vs. 5 events in placebo group over 52 weeks) [3]. This risk‑benefit profile distinguishes volanesorsen from other lipid‑lowering ASOs (e.g., mipomersen, which carries a black‑box warning for hepatotoxicity) and informs procurement decisions where platelet monitoring infrastructure is available.

Safety Thrombocytopenia Pancreatitis Prevention

Uniform apoC-III Suppression Across Lipoprotein Classes

Using novel high‑throughput ELISAs, a Phase 2 trial demonstrated that volanesorsen 300 mg weekly reduced apoC‑III content on apoB‑containing lipoproteins by 82.3 ± 11.7%, on Lp(a) by 81.3 ± 15.7%, and on apoA‑I‑containing HDL by 80.8 ± 13.6% at day 92 (P<0.001 for all) [1]. In contrast, placebo treatment resulted in a 4.2% increase in total apoC‑III. This uniform clearance of apoC‑III from both atherogenic and anti‑atherogenic particles contrasts with the selective effects of fibrates, which primarily reduce apoC‑III on VLDL but have minimal impact on HDL‑associated apoC‑III [2]. The comprehensive reduction in lipoprotein‑associated apoC‑III may confer broader cardiovascular protection beyond triglyceride lowering alone [3].

Lipoprotein Metabolism Apolipoprotein C‑III Cardiovascular Risk

Volanesorsen – Procurement and Clinical Applications


FCS Management with Recurrent Pancreatitis

For adult patients with genetically proven FCS who continue to experience fasting triglycerides >880 mg/dL despite maximal dietary restriction and fibrate/omega‑3 therapy, volanesorsen represents the only EMA‑approved pharmacotherapy specifically indicated for this orphan disease. The 77% reduction in triglycerides and 79% reduction in pancreatitis episodes demonstrated in the APPROACH trial [1] directly address the primary clinical goal of preventing life‑threatening acute pancreatitis. Procurement should be accompanied by protocols for mandatory baseline and ongoing platelet monitoring every 2 weeks during the first 3 months, with dose adjustment or discontinuation according to the Summary of Product Characteristics [2].

Preclinical Research on APOC3-Mediated Triglyceride Metabolism

Investigators studying the role of apoC‑III in lipoprotein metabolism, hepatic steatosis, or insulin resistance should prioritise volanesorsen over generic phosphorothioate oligonucleotides due to its validated target engagement and extensive pharmacokinetic characterisation in multiple species. The compound reduces hepatic APOC3 mRNA by >80% in rodent and non‑human primate models, with corresponding reductions in plasma triglycerides of 50–70% [3]. Use of the exact volanesorsen sequence and chemistry ensures reproducibility of published findings and avoids the confounding effects of off‑target immune stimulation commonly observed with unmodified CpG‑containing oligonucleotides [4].

Severe Hypertriglyceridemia in Partial Lipodystrophy

In patients with partial lipodystrophy and severe insulin‑resistant hypertriglyceridemia (triglycerides >500 mg/dL), volanesorsen offers a mechanistically distinct option that increases LPL activity and improves hepatic insulin sensitivity independent of weight loss or conventional glucose‑lowering agents. The 77% reduction in triglycerides and 71% increase in LPL activity observed in a dedicated partial lipodystrophy study [5] provide a strong evidence base for off‑label or compassionate use in this population. Procurement for this indication should be coupled with endocrinology and hepatology consultation to monitor for improvements in hepatic steatosis and glycaemic control.

Combination Therapy for Mixed Dyslipidemia and Elevated Lp(a)

Given the uniform suppression of apoC‑III on Lp(a) by 81.3% [6], volanesorsen is a compelling candidate for combination regimens in patients with elevated Lp(a) (>50 mg/dL) and concomitant hypertriglyceridemia who are at high residual cardiovascular risk despite statin therapy. The reduction in apoC‑III‑Lp(a) complexes may attenuate the pro‑atherogenic properties of Lp(a) independently of Lp(a) particle concentration. Research use of volanesorsen in this context should employ validated apoC‑III‑Lp(a) ELISAs to quantify target engagement and correlate with changes in arterial inflammation or plaque progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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